Cas no 2137903-56-9 (1-({6-Azabicyclo[3.2.1]octan-5-yl}methyl)-3-(2-methylbutan-2-yl)urea)

1-({6-Azabicyclo[3.2.1]octan-5-yl}methyl)-3-(2-methylbutan-2-yl)urea is a structurally unique urea derivative featuring a bridged bicyclic azabicyclo[3.2.1]octane core. This compound combines a sterically hindered 2-methylbutan-2-yl group with a rigid heterocyclic scaffold, enhancing its potential for selective interactions in medicinal chemistry or catalysis. The azabicyclic framework may confer improved metabolic stability and binding affinity, while the urea moiety offers hydrogen-bonding capabilities for targeted molecular recognition. Its distinct architecture makes it a promising intermediate for the development of bioactive molecules, particularly in receptor modulation or enzyme inhibition studies. The compound’s synthetic versatility allows for further functionalization, broadening its applicability in pharmaceutical research and specialty chemical synthesis.
1-({6-Azabicyclo[3.2.1]octan-5-yl}methyl)-3-(2-methylbutan-2-yl)urea structure
2137903-56-9 structure
商品名:1-({6-Azabicyclo[3.2.1]octan-5-yl}methyl)-3-(2-methylbutan-2-yl)urea
CAS番号:2137903-56-9
MF:C14H27N3O
メガワット:253.383683443069
CID:6232022
PubChem ID:165949808

1-({6-Azabicyclo[3.2.1]octan-5-yl}methyl)-3-(2-methylbutan-2-yl)urea 化学的及び物理的性質

名前と識別子

    • 2137903-56-9
    • 1-({6-azabicyclo[3.2.1]octan-5-yl}methyl)-3-(2-methylbutan-2-yl)urea
    • EN300-703635
    • 1-({6-Azabicyclo[3.2.1]octan-5-yl}methyl)-3-(2-methylbutan-2-yl)urea
    • インチ: 1S/C14H27N3O/c1-4-13(2,3)17-12(18)15-10-14-7-5-6-11(8-14)9-16-14/h11,16H,4-10H2,1-3H3,(H2,15,17,18)
    • InChIKey: NEBHMRRYSMDBHP-UHFFFAOYSA-N
    • ほほえんだ: O=C(NC(C)(C)CC)NCC12CCCC(CN1)C2

計算された属性

  • せいみつぶんしりょう: 253.215412493g/mol
  • どういたいしつりょう: 253.215412493g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

1-({6-Azabicyclo[3.2.1]octan-5-yl}methyl)-3-(2-methylbutan-2-yl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-703635-2.5g
1-({6-azabicyclo[3.2.1]octan-5-yl}methyl)-3-(2-methylbutan-2-yl)urea
2137903-56-9 95.0%
2.5g
$2492.0 2025-03-12
Enamine
EN300-703635-10.0g
1-({6-azabicyclo[3.2.1]octan-5-yl}methyl)-3-(2-methylbutan-2-yl)urea
2137903-56-9 95.0%
10.0g
$5467.0 2025-03-12
Enamine
EN300-703635-0.05g
1-({6-azabicyclo[3.2.1]octan-5-yl}methyl)-3-(2-methylbutan-2-yl)urea
2137903-56-9 95.0%
0.05g
$1068.0 2025-03-12
Enamine
EN300-703635-1.0g
1-({6-azabicyclo[3.2.1]octan-5-yl}methyl)-3-(2-methylbutan-2-yl)urea
2137903-56-9 95.0%
1.0g
$1272.0 2025-03-12
Enamine
EN300-703635-0.5g
1-({6-azabicyclo[3.2.1]octan-5-yl}methyl)-3-(2-methylbutan-2-yl)urea
2137903-56-9 95.0%
0.5g
$1221.0 2025-03-12
Enamine
EN300-703635-0.25g
1-({6-azabicyclo[3.2.1]octan-5-yl}methyl)-3-(2-methylbutan-2-yl)urea
2137903-56-9 95.0%
0.25g
$1170.0 2025-03-12
Enamine
EN300-703635-5.0g
1-({6-azabicyclo[3.2.1]octan-5-yl}methyl)-3-(2-methylbutan-2-yl)urea
2137903-56-9 95.0%
5.0g
$3687.0 2025-03-12
Enamine
EN300-703635-0.1g
1-({6-azabicyclo[3.2.1]octan-5-yl}methyl)-3-(2-methylbutan-2-yl)urea
2137903-56-9 95.0%
0.1g
$1119.0 2025-03-12

1-({6-Azabicyclo[3.2.1]octan-5-yl}methyl)-3-(2-methylbutan-2-yl)urea 関連文献

1-({6-Azabicyclo[3.2.1]octan-5-yl}methyl)-3-(2-methylbutan-2-yl)ureaに関する追加情報

Professional Introduction to 1-({6-Azabicyclo[3.2.1]octan-5-ylmethyl})-3-(2-methylbutan-2-yl)urea (CAS No. 2137903-56-9)

1-({6-Azabicyclo[3.2.1]octan-5-ylmethyl})-3-(2-methylbutan-2-yl)urea, identified by its CAS number 2137903-56-9, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a complex bicyclic structure and urea functional group, has garnered attention due to its potential biological activities and structural features that make it a promising candidate for further investigation.

The core structure of this compound revolves around a 6-Azabicyclo[3.2.1]octan-5-yl moiety, which is a nitrogen-containing bicyclic scaffold. This particular bicyclic system is known for its rigidity and ability to mimic natural product scaffolds, making it an attractive scaffold for designing molecules with specific biological interactions. The presence of the nitrogen atom in the bicyclic ring introduces basic properties that can be exploited for various pharmacological applications.

The methyl group attached to the 6-Azabicyclo[3.2.1]octan-5-yl moiety in 1-({6-Azabicyclo[3.2.1]octan-5-ylmethyl})-3-(2-methylbutan-2-yl)urea serves as a linker, connecting the bicyclic core to the urea functional group. This arrangement allows for conformational flexibility while maintaining the structural integrity necessary for biological activity. The urea group itself is a well-known pharmacophore, often found in active pharmaceutical ingredients (APIs) due to its ability to form hydrogen bonds and interact with biological targets.

The 3-(2-methylbutan-2-yl) substituent on the urea group adds another layer of complexity to the molecule. This side chain can influence the solubility, metabolic stability, and overall pharmacokinetic properties of the compound. The 2-methylbutan-2-yl group is an isopropyl-like moiety, which can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability.

In recent years, there has been growing interest in developing novel scaffolds based on azabicycloalkanes due to their unique structural features and potential biological activities. The 6-Azabicyclo[3.2.1]octan-5-yl scaffold, in particular, has been explored in various contexts, including pain management, anti-inflammatory agents, and central nervous system (CNS) drugs. Its rigid structure can help stabilize binding interactions with biological targets, making it a valuable scaffold for drug design.

The urea functional group in 1-{6-Azabicyclo[3.2.1]octan-5-ylmethyl}-3-(2-methylbutan-2-yl)urea also plays a crucial role in determining its biological profile. Urea-based compounds have been widely studied for their potential as kinase inhibitors, enzyme inhibitors, and other therapeutic applications. The ability of the urea group to form hydrogen bonds with polar residues in protein targets makes it an effective moiety for designing molecules with high affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with greater accuracy. These tools have been instrumental in understanding how structural features like the 6-Azabicyclo[3.2.1]octan-5-yl moiety and the urea group contribute to the overall biological activity of 1-{6-Azabicyclo[3.2.1]octan-5-ylylmethyl}-3-(2-methylbutan-2-yll)urea.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the nitrogen-containing bicyclic core necessitates specialized synthetic techniques, including ring-closing metathesis or cyclization reactions followed by functional group modifications.

In conclusion, 1-{6-Azabicyclo[3.2.l]octan-S-yllmethyl}-S-(Z-methyIbutan-Z-yI)urea (CAS No: 2137903569) represents an intriguing molecule with potential applications in pharmaceutical research and drug development Its unique structural features make it a promising candidate for further investigation into various therapeutic areas.

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